molecular formula C14H18BrNO2 B3376469 tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate CAS No. 1203681-54-2

tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate

Cat. No.: B3376469
CAS No.: 1203681-54-2
M. Wt: 312.20 g/mol
InChI Key: MNQDJKCJNLGVGM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H18BrNO2. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a brominating agent. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate can be substituted by various nucleophiles, leading to a wide range of derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, forming tert-Butyl 3-phenylazetidine-1-carboxylate.

    Oxidation Reactions: Oxidation can occur at the azetidine ring, potentially leading to ring-opening reactions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substituted azetidines
  • Reduced azetidines
  • Oxidized products with potential ring-opening

Scientific Research Applications

Chemistry: tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate is used as a building block in organic synthesis. Its reactivity allows for the creation of various derivatives that can be used in further chemical reactions.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may interact with biological targets, leading to the development of new therapeutic agents.

Industry: The compound’s derivatives can be used in the development of new materials with specific properties, such as polymers or advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate involves its interaction with molecular targets through its bromophenyl and azetidine moieties. The bromine atom can participate in halogen bonding, while the azetidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate
  • tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate

Uniqueness: tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate is unique due to the presence of the 3-bromophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals.

Properties

IUPAC Name

tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-5-4-6-12(15)7-10/h4-7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQDJKCJNLGVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192839
Record name 1,1-Dimethylethyl 3-(3-bromophenyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203681-54-2
Record name 1,1-Dimethylethyl 3-(3-bromophenyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203681-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(3-bromophenyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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